molecular formula C7H8N4O4S B14634868 N-Diaminomethylene-2-nitro-benzenesulfonamide CAS No. 56519-43-8

N-Diaminomethylene-2-nitro-benzenesulfonamide

Cat. No.: B14634868
CAS No.: 56519-43-8
M. Wt: 244.23 g/mol
InChI Key: SEKKJROCNHLNON-UHFFFAOYSA-N
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Description

N-Diaminomethylene-2-nitro-benzenesulfonamide is a chemical compound with the molecular formula C7H8N4O4S. It is a derivative of benzenesulfonamide, characterized by the presence of a nitro group and a diaminomethylene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Diaminomethylene-2-nitro-benzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with guanidine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

N-Diaminomethylene-2-nitro-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Diaminomethylene-2-nitro-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

    Medicine: Explored for its anticancer and antimicrobial properties due to its ability to inhibit specific enzymes.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. It binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition disrupts various physiological processes, making it a potential therapeutic agent for conditions like glaucoma, edema, and certain cancers .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrobenzenesulfonamide
  • 4-Nitrobenzenesulfonamide
  • N-Methyl-2-nitrobenzenesulfonamide

Uniqueness

N-Diaminomethylene-2-nitro-benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase with high selectivity makes it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

2-(2-nitrophenyl)sulfonylguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O4S/c8-7(9)10-16(14,15)6-4-2-1-3-5(6)11(12)13/h1-4H,(H4,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKKJROCNHLNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40971962
Record name N-Carbamimidoyl-2-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56519-43-8
Record name NSC229605
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229605
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Carbamimidoyl-2-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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